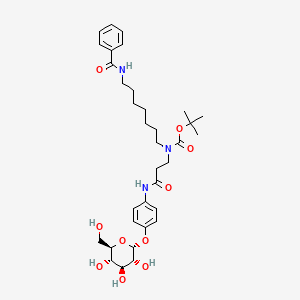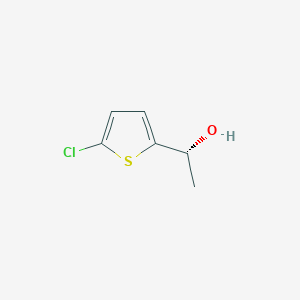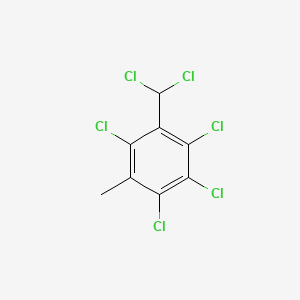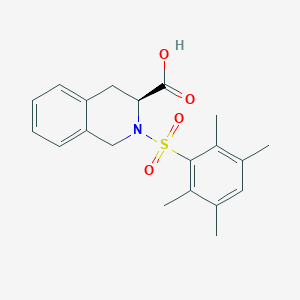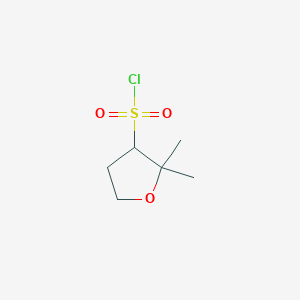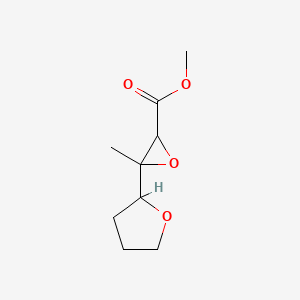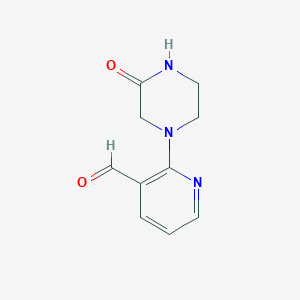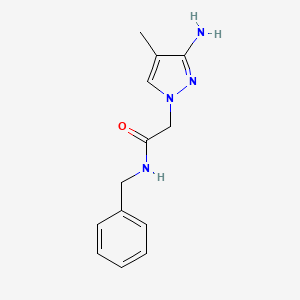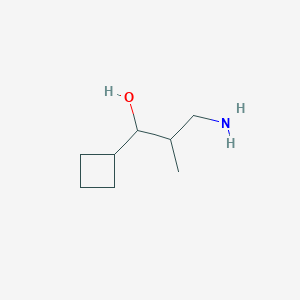
3-Amino-1-cyclobutyl-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-cyclobutyl-2-methylpropan-1-ol is an organic compound with the molecular formula C₈H₁₇NO. It features a cyclobutyl ring, an amino group, and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutylmethyl ketone with ammonia and hydrogen in the presence of a catalyst to introduce the amino group. The hydroxyl group can be introduced through subsequent reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries.
化学反応の分析
Types of Reactions
3-Amino-1-cyclobutyl-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutylamines or cyclobutyl alcohols.
Substitution: Halogenated cyclobutyl derivatives.
科学的研究の応用
3-Amino-1-cyclobutyl-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The cyclobutyl ring provides structural stability and specificity in these interactions.
類似化合物との比較
Similar Compounds
3-Amino-1-cyclobutyl-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclobutylamine: Lacks the hydroxyl and methyl groups, making it less versatile.
2-Methylcyclobutanol: Similar ring structure but lacks the amino group.
Uniqueness
3-Amino-1-cyclobutyl-2-methylpropan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both amino and hydroxyl groups enhances its reactivity and potential in various fields.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-amino-1-cyclobutyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(5-9)8(10)7-3-2-4-7/h6-8,10H,2-5,9H2,1H3 |
InChIキー |
SHRJIGZFPKMAQX-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
